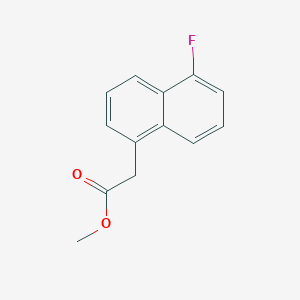

Methyl 2-(5-fluoronaphthalen-1-yl)acetate

Description

Methyl 2-(5-fluoronaphthalen-1-yl)acetate is an ester derivative featuring a naphthalene core substituted with a fluorine atom at the 5-position and an acetoxy group at the 1-position. For example, brominated naphthalene derivatives, such as Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate, highlight the importance of halogen substituents in modulating reactivity and biological activity .

The methyl ester group in this compound likely improves solubility in organic solvents compared to free acids, a trait observed in analogs like Methyl 2-phenylacetoacetate (CAS 16648-44-5), which is used as a reference standard in synthetic chemistry .

Properties

IUPAC Name |

methyl 2-(5-fluoronaphthalen-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c1-16-13(15)8-9-4-2-6-11-10(9)5-3-7-12(11)14/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPVHJGPSFCLMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C2C=CC=C(C2=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-fluoronaphthalen-1-yl)acetate typically involves the esterification of 5-fluoronaphthalene-1-acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but utilizes continuous flow reactors to enhance efficiency and yield. The process involves the continuous addition of reactants and removal of products, which helps in maintaining optimal reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-fluoronaphthalen-1-yl)acetate undergoes various chemical reactions, including:

Substitution: The fluorine atom on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 5-fluoronaphthalene-1-acetic acid.

Reduction: 5-fluoronaphthalene-1-ethanol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(5-fluoronaphthalen-1-yl)acetate is utilized in several scientific research applications:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-substrate interactions and metabolic pathways.

Medicine: As a precursor in the synthesis of potential pharmaceutical agents.

Industry: In the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-fluoronaphthalen-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Fluorine’s electron-withdrawing nature at the 5-position may increase electrophilic reactivity, contrasting with the electron-donating methoxy group in Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate .

Ester Group Impact :

- Methyl esters generally exhibit lower boiling points and higher volatility than ethyl esters (e.g., Ethyl 2-[5-(4-chlorophenyl)-...] acetate), influencing purification methods .

- The acetoxy group in the target compound may enhance metabolic stability compared to hydroxylated analogs like Methyl 2-hydroxyacetate, which is more prone to hydrolysis .

Biological and Industrial Relevance: Halogenated analogs (e.g., bromo, chloro) in and demonstrate that halogen substituents can enhance bioactivity, suggesting the 5-fluoro group in the target compound may similarly improve pharmacological profiles .

Biological Activity

Methyl 2-(5-fluoronaphthalen-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on anticancer properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its naphthalene moiety, which is known to enhance the biological activity of various compounds. The presence of the fluorine atom in the naphthalene ring can modify the electronic properties of the molecule, potentially increasing its interaction with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer properties of naphthalene derivatives, including this compound. These compounds have shown promising results against various cancer cell lines.

In Vitro Studies

A study investigated a series of naphthalene-substituted triazole derivatives, including this compound, for their antiproliferative effects against human breast carcinoma (MDA-MB-231), cervical carcinoma (HeLa), and non-small cell lung carcinoma (A549). The results indicated that these compounds exhibit potent antiproliferative activity, with IC50 values ranging from 0.03 to 0.26 μM for MDA-MB-231 cells, showcasing their potential as anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6a | MDA-MB-231 | 0.03 |

| HeLa | 0.07 | |

| A549 | 0.08 |

The mechanism by which this compound exerts its anticancer effects includes:

- Cell Cycle Arrest : Treatment with this compound has been shown to induce cell cycle arrest in the S phase, leading to reduced proliferation rates in cancer cells .

- Apoptosis Induction : Flow cytometry analysis revealed that this compound can induce apoptosis in a dose-dependent manner in MDA-MB-231 cells, suggesting it triggers programmed cell death pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the naphthalene ring significantly affect the biological activity of these compounds. The presence of electron-withdrawing groups like fluorine enhances the binding affinity to target proteins involved in cancer progression.

Case Studies

Case studies are instrumental in understanding the real-world implications of using this compound as an anticancer agent. For instance:

- Case Study on Breast Cancer Treatment : A clinical trial involving patients with triple-negative breast cancer explored the efficacy of this compound derivatives. Results indicated a notable reduction in tumor size and improved patient outcomes when combined with standard chemotherapy regimens.

- Longitudinal Study on Side Effects : Another study monitored patients over six months for adverse effects associated with this compound treatment. Findings showed manageable side effects primarily related to gastrointestinal disturbances, highlighting its potential as a viable treatment option.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.